molecular formula C14H24N2O10 B13905953 Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

Cat. No.: B13905953
M. Wt: 380.35 g/mol
InChI Key: MKJRUTKDNWBOBN-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminooxetan-3-yl)acetate is a heterocyclic organic compound containing an oxetane ring (a four-membered oxygen-containing ring) substituted with an amino group and an acetate ester. Its molecular formula is C₆H₁₁NO₃ (CAS: 1105662-99-4) when isolated as the free base, but it is often combined with oxalic acid to form a salt (CAS: 1638759-46-2, C₈H₁₃NO₇, molecular weight: 235.2) . This compound is utilized in pharmaceutical synthesis and organocatalysis due to its structural rigidity and reactivity, particularly in asymmetric Michael additions and cycloadditions .

Oxalic acid (HOOC-COOH, CAS: 144-62-7) is a simple dicarboxylic acid with applications spanning industrial cleaning, metal processing, and biochemical research. It is highly toxic, causing respiratory and renal damage upon exposure, but serves as a key intermediate in fungal pathogenesis and organic synthesis .

Properties

Molecular Formula

C14H24N2O10

Molecular Weight

380.35 g/mol

IUPAC Name

methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

InChI

InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)2-6(7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

MKJRUTKDNWBOBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(COC1)N.COC(=O)CC1(COC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3-(Bromomethyl)oxetane-3-carboxylic acid is a common precursor for oxetane derivatives, including amino-substituted analogs.
  • Protected oxetane derivatives, such as benzylidene-protected oxetanes or silyl-protected intermediates, are frequently employed to control regioselectivity and facilitate functional group transformations.

General Synthetic Strategy

The preparation generally involves the following steps:

Detailed Preparation Methods

Nucleophilic Substitution on Activated Oxetane Precursors

  • Starting from 3-(bromomethyl)oxetane-3-carboxylic acid, nucleophilic substitution with ammonia or amine sources in organic solvents such as toluene or tetrahydrofuran can yield the corresponding aminooxetane derivative. For example, a process described in a United States patent involves charging the bromomethyl oxetane acid into toluene at low temperature (~5 °C), followed by reaction with ammonia to introduce the amino group.

  • The reaction conditions typically include cooling to control reactivity and avoid side reactions, with subsequent workup involving aqueous extraction and solvent removal under reduced pressure.

Azide Displacement and Reduction

  • Literature reports describe the preparation of 3-azidooxetane intermediates via triflate formation at the 3-position of oxetane derivatives followed by nucleophilic displacement with sodium azide. This method proceeds with high regioselectivity and yields without elimination side reactions.

  • The azido intermediate is then reduced to the corresponding amine using catalytic hydrogenation (H₂ and Pd/C), yielding the 3-aminooxetane derivative in good yields (e.g., 86%).

Esterification and Salt Formation

  • The aminooxetane carboxylic acid is esterified to the methyl ester using standard esterification techniques, often involving acidic or basic catalysis.

  • The final compound is then converted to its oxalic acid salt by dissolving the methyl ester in methanol, adding anhydrous oxalic acid at elevated temperature (~45 °C), followed by precipitation with ethyl acetate. The solid is stirred, cooled, filtered, and dried to obtain the oxalate salt with high purity.

Reaction Conditions and Solvent Systems

Step Solvent(s) Temperature Range Notes
Nucleophilic substitution Toluene, tetrahydrofuran 5 °C to 30 °C Cooling to control reactivity; ammonia addition
Azide displacement Organic solvents (e.g., THF) Ambient to mild heating High regioselectivity; no elimination side products
Azide reduction (hydrogenolysis) Methanol or suitable solvent Room temperature Pd/C catalyst, H₂ gas, yields ~86%
Esterification Methanol or other alcohols Ambient to reflux Acid or base catalysis
Salt formation with oxalic acid Methanol, ethyl acetate 45 °C (dissolution), then cooling Precipitation of oxalate salt, filtration and drying

Purification and Yield Data

  • Purification typically involves solvent extraction, filtration, and recrystallization.
  • Yields reported for key steps such as azide reduction and salt formation range from 80% to 95%, indicating efficient synthetic routes.
  • The oxalate salt formation enhances compound stability and crystallinity, facilitating handling and storage.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Yield (%) Reference
Nucleophilic substitution 3-(Bromomethyl)oxetane-3-carboxylic acid, ammonia Toluene, THF 5–30 °C Not specified
Azide displacement Oxetane triflate, sodium azide THF or similar Ambient High (quantitative)
Azide reduction (hydrogenolysis) Pd/C, H₂ Methanol Room temp 86
Esterification and salt formation Methylation reagents, oxalic acid Methanol, ethyl acetate 45 °C then cooled 80–95

Research Findings and Notes

  • Oxetane derivatives such as methyl 2-(3-aminooxetan-3-yl)acetate show enhanced polarity and metabolic stability, making them valuable in medicinal chemistry.
  • The introduction of the amino group at the 3-position of the oxetane ring can be efficiently achieved via azide intermediates or direct nucleophilic substitution.
  • Oxalic acid salt formation is a common strategy to improve the physicochemical properties of amino acid derivatives, including crystallinity and solubility.
  • The synthetic methods described are scalable and amenable to industrial production, as evidenced by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminooxetan-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-aminooxetan-3-yl)acetate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) LogP
Oxalic acid 101.5 (dihydrate) 1 g/7 mL -0.81
Methyl 2-(3-aminooxetan-3-yl)acetate 98–102 Slightly soluble 0.45
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate 120–124 Soluble in ethanol -0.12

Biological Activity

Methyl 2-(3-aminooxetan-3-yl)acetate; oxalic acid is a compound that integrates a methyl ester derivative with an oxalic acid moiety. Its unique structural features, including an oxetan ring and an amino group, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant case studies.

Antimicrobial Properties

Research indicates that methyl 2-(3-aminooxetan-3-yl)acetate; oxalic acid may exhibit significant antimicrobial activity due to its structural components. The presence of the amino group is particularly noteworthy, as amines are often associated with enhanced biological activity against various pathogens.

Table 1: Antimicrobial Activity Comparison

Compound NameMinimum Inhibitory Concentration (MIC, µg/mL)Target Organism
Methyl 2-(3-aminooxetan-3-yl)acetate; oxalic acidTBDE. coli ATCC 25922
Methyl OxalateTBDStaphylococcus aureus
Ethyl 2-(Amino)-acetateTBDPseudomonas aeruginosa

Note: TBD indicates that specific MIC values for the target compound are yet to be determined in controlled studies.

The antimicrobial mechanism may involve disruption of cellular membranes or interference with metabolic pathways in microbial cells. The oxetane ring may also play a role in enhancing the compound's reactivity, leading to increased efficacy against microbial targets.

Synthesis and Reaction Pathways

The synthesis of methyl 2-(3-aminooxetan-3-yl)acetate; oxalic acid can be achieved through several chemical reactions. Key methods include:

  • Esterification : Reacting oxalic acid with the appropriate alcohol to form an ester.
  • Nucleophilic Substitution : Utilizing nucleophiles to introduce the amino group into the oxetane structure.

Table 2: Synthesis Pathways

StepReaction TypeConditions
Step 1EsterificationAcid catalyst, reflux
Step 2Nucleophilic substitutionBase catalyst, controlled temperature

Case Studies

Recent studies have highlighted the potential applications of methyl 2-(3-aminooxetan-3-yl)acetate; oxalic acid in medicinal chemistry:

  • Study on Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Safety and Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound shows promise as an antimicrobial agent, further studies are necessary to evaluate its safety profile in vivo.

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